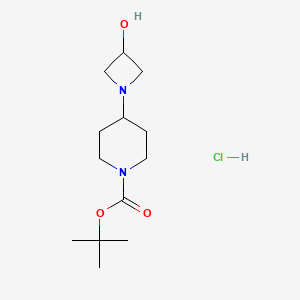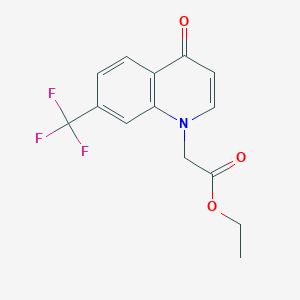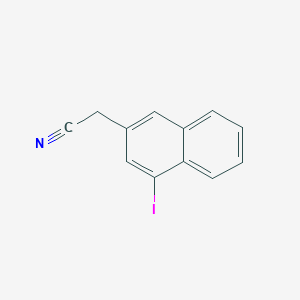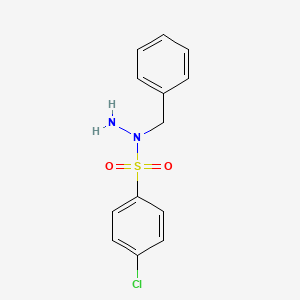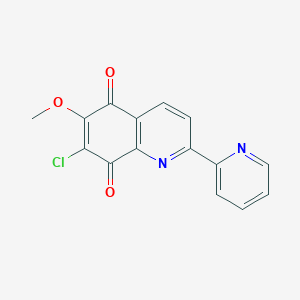
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde is an organic compound with the molecular formula C14H8N2O6 It is a derivative of benzaldehyde, featuring nitro groups at the 2 and 4 positions, and a benzoyl group at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(3-nitrobenzoyl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of benzaldehyde to introduce nitro groups at the desired positions. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitrobenzaldehyde is then subjected to Friedel-Crafts acylation using 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) in basic conditions or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Reduction: 2-Amino-4-(3-aminobenzoyl)benzaldehyde.
Oxidation: 2-Nitro-4-(3-nitrobenzoyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of electronic effects of multiple substituents on a benzene ring.
Biology: Potential use in the development of probes for studying biological systems, particularly those involving nitroaromatic compounds.
Medicine: Investigated for its potential in drug development, especially in designing molecules with specific electronic and steric properties.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Nitro-4-(3-nitrobenzoyl)benzaldehyde largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro groups are reduced to amino groups through a series of electron transfer steps facilitated by the reducing agent. In nucleophilic aromatic substitution, the electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, leading to substitution at specific positions.
類似化合物との比較
Similar Compounds
4-Nitrobenzaldehyde: Similar in structure but lacks the additional nitro and benzoyl groups.
3-Nitrobenzaldehyde: Similar but with the nitro group at a different position.
2-Nitrobenzaldehyde: Lacks the additional nitro and benzoyl groups.
Uniqueness
2-Nitro-4-(3-nitrobenzoyl)benzaldehyde is unique due to the presence of multiple nitro groups and a benzoyl group, which significantly influence its chemical reactivity and physical properties. These substituents make it a valuable compound for studying the effects of electron-withdrawing groups on aromatic systems and for synthesizing complex organic molecules.
特性
分子式 |
C14H8N2O6 |
|---|---|
分子量 |
300.22 g/mol |
IUPAC名 |
2-nitro-4-(3-nitrobenzoyl)benzaldehyde |
InChI |
InChI=1S/C14H8N2O6/c17-8-11-5-4-10(7-13(11)16(21)22)14(18)9-2-1-3-12(6-9)15(19)20/h1-8H |
InChIキー |
WNCOVNOWKMHGPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


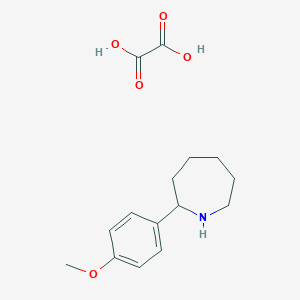

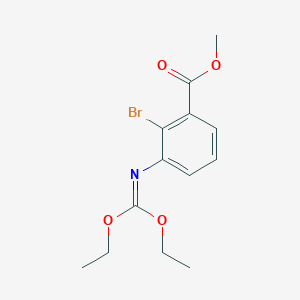
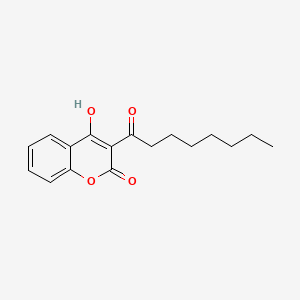

![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)


